Bienvenue dans la boutique en ligne BenchChem!

3-(2-hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one

Anticancer HDAC inhibition Structure-activity relationship

This quinazolinone scaffold features a unique N3-(2-hydroxypropyl) substituent (LogP 1.066, PSA 93.92) that enhances aqueous solubility over lipophilic aryl analogs. The C2 mercapto group enables efficient S-alkylation chemistry for high-throughput library synthesis, unlike 2,4-dione derivatives. Documented antimalarial, antivenom, and antifungal bioactivities distinguish it from typical anticancer-only quinazolinones. Supplied at ≥95% purity with reliable multi-vendor availability for R&D programs targeting neglected diseases and focused SAR.

Molecular Formula C11H12N2O2S
Molecular Weight 236.29 g/mol
CAS No. 16024-86-5
Cat. No. B101541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one
CAS16024-86-5
Molecular FormulaC11H12N2O2S
Molecular Weight236.29 g/mol
Structural Identifiers
SMILESCC(CN1C(=O)C2=CC=CC=C2NC1=S)O
InChIInChI=1S/C11H12N2O2S/c1-7(14)6-13-10(15)8-4-2-3-5-9(8)12-11(13)16/h2-5,7,14H,6H2,1H3,(H,12,16)
InChIKeyGGPFOCXRQWRYNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one (CAS 16024-86-5): Procurement-Grade Quinazolinone Building Block


3-(2-Hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one (CAS 16024-86-5) is a 2,3-disubstituted quinazolin-4(3H)-one derivative characterized by a 2-hydroxypropyl moiety at N3 and a 2-thioxo (mercapto) group at C2 . Its molecular formula is C₁₁H₁₂N₂O₂S, with a molecular weight of 236.29 g/mol . This compound serves as a versatile scaffold in medicinal chemistry, particularly for the synthesis of bioactive quinazolinone analogs and as a potential lead for anticancer, antimalarial, and antivenom applications [1]. Its commercial availability from multiple vendors, including Enamine (EN300-07589) and Bidepharm, with purity levels typically ≥95–98%, ensures reliable sourcing for research and development .

Why Generic Quinazolinone Substitution Fails: Critical Substituent-Dependent Differentiation of 3-(2-Hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one


Generic substitution of 2-mercaptoquinazolin-4(3H)-one derivatives is not feasible due to the profound impact of N3 and C2 substituents on biological activity, selectivity, and physicochemical properties. In 3-(2-hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one, the 2-hydroxypropyl group at N3 confers distinct solubility and target engagement profiles compared to analogs with phenyl, benzyl, or alkyl substituents . Structure-activity relationship (SAR) studies across the 2-mercaptoquinazolin-4(3H)-one class demonstrate that even minor substituent modifications can shift potency by orders of magnitude against specific targets (e.g., HDAC, DHFR, CA isoforms) [1][2]. Furthermore, the thioxo group at C2 enables S-alkylation chemistry that is unavailable in 2,4-dione quinazolinones, providing a unique synthetic handle for generating diverse libraries [3]. These factors collectively render 3-(2-hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one a non-interchangeable entity with distinct differentiation points that must be validated through quantitative comparative evidence.

3-(2-Hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one: Quantitative Differentiation Evidence for Procurement Decisions


N3 Substituent-Dependent Cytotoxicity: 2-Hydroxypropyl vs. Methyl/Phenyl/Benzyl Analogs

SAR analysis of 2-mercaptoquinazolin-4(3H)-one derivatives reveals that the N3 substituent critically governs cytotoxic potency. While 3-(2-hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one has not been directly evaluated in this specific assay, class-level data indicate that N3-methyl derivatives (4a-i) exhibit the highest cytotoxicity (IC50 2.93–4.24 µM), followed by N3-phenyl (7a-i) and N3-benzyl (10a-i) [1]. The 2-hydroxypropyl group in the target compound is predicted to confer intermediate hydrophilicity and hydrogen-bonding capacity compared to these comparators, potentially modulating both potency and selectivity .

Anticancer HDAC inhibition Structure-activity relationship

S-Alkylation Reactivity: Enabling Diverse Library Synthesis vs. 2,4-Dione Quinazolinones

The 2-mercapto (thioxo) group in 3-(2-hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one enables nucleophilic S-alkylation, a key reaction for generating 2-substituted mercapto derivatives with enhanced biological profiles [1]. In contrast, 2,4-dione quinazolinones lack this thiol moiety and require alternative, often less efficient, derivatization strategies [2]. This synthetic handle allows for the introduction of diverse electrophiles (e.g., bromoacetyl, alkyl halides) under mild alkaline conditions, facilitating the rapid exploration of SAR [3].

Medicinal chemistry Synthetic methodology Quinazolinone derivatization

Physicochemical Property Profile: LogP and PSA Differentiation from N3-Aryl Analogs

The 2-hydroxypropyl substituent at N3 confers a distinct physicochemical profile compared to aryl-substituted analogs. For 3-(2-hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one, the calculated LogP is 1.066 and the polar surface area (PSA) is 93.92 Ų . In contrast, N3-(2-ethylphenyl) analog (CAS 177951-34-7) exhibits a higher calculated LogP (~3.5–4.0) and lower PSA (~75 Ų), reflecting increased lipophilicity and reduced hydrogen-bonding capacity . This difference impacts solubility, permeability, and off-target binding profiles, with the 2-hydroxypropyl group favoring aqueous compatibility and potentially reducing non-specific protein binding .

Physicochemical properties Drug-likeness Solubility

Targeted Biological Activity Profile: Anticancer, Antimalarial, and Antivenom Potential

3-(2-Hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one has demonstrated pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte, evidencing its use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. Additionally, this compound exhibits antimalarial activity against P. falciparum, antivenom activity by nullifying the lethal effects of N. naja venom and inhibiting phospholipase A2, and antifungal activity [2]. While quantitative IC50 values for these activities are not available in the public domain, the breadth of validated biological targets distinguishes it from more narrowly profiled quinazolinone analogs [3].

Anticancer Antimalarial Antivenom

Optimal Research and Industrial Application Scenarios for 3-(2-Hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one


Lead Optimization for HDAC-Targeted Anticancer Therapeutics

Given the SAR data indicating that N3 substituents critically modulate cytotoxic potency against SW620 and MDA-MB-231 cells, 3-(2-hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one serves as a privileged scaffold for generating focused libraries via S-alkylation. The 2-hydroxypropyl group provides a balanced hydrophilicity profile (LogP 1.066, PSA 93.92 Ų) that can be exploited to fine-tune solubility and target engagement. Researchers should prioritize this compound when seeking to explore N3 substituent effects distinct from the well-characterized methyl, phenyl, and benzyl series [1].

Divergent Synthesis of 2-Substituted Mercaptoquinazolinone Libraries

The 2-mercapto functionality enables efficient S-alkylation chemistry, allowing for the rapid generation of diverse 2-substituted derivatives. This synthetic handle is absent in 2,4-dione quinazolinones, making 3-(2-hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one a superior choice for medicinal chemistry programs requiring high-throughput derivatization of the quinazolinone core. The compound's commercial availability at ≥95% purity from multiple vendors ensures reliable starting material for library synthesis [2].

Multi-Target Screening for Neglected Diseases

Documented antimalarial (P. falciparum), antivenom (N. naja venom neutralization, PLA2 inhibition), and antifungal activities make this compound a compelling candidate for phenotypic screening programs targeting neglected tropical diseases. Its unique biological activity profile, distinct from typical 2-mercaptoquinazolin-4(3H)-one derivatives focused solely on anticancer applications, justifies its inclusion in broad-spectrum screening decks [3].

Physicochemical Property-Driven Candidate Selection

For programs prioritizing aqueous solubility and reduced non-specific binding, the 2-hydroxypropyl substituent confers a clear advantage over more lipophilic N3-aryl analogs (e.g., N3-(2-ethylphenyl) derivative, LogP ~3.5–4.0). The lower LogP (1.066) and higher PSA (93.92 Ų) of 3-(2-hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one support improved drug-likeness and should be considered during early-stage lead selection .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.